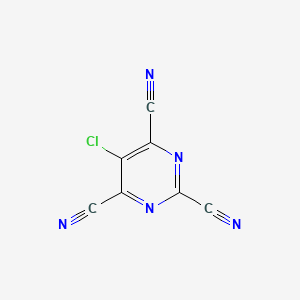
5-Chloropyrimidine-2,4,6-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrimidine-2,4,6-tricarbonitrile is a heterocyclic organic compound with the molecular formula C7HClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4,6-tricarbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a series of reactions including nucleophilic displacement, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropyrimidine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nitrogen-centered nucleophiles.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield 4-amino derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloropyrimidine-2,4,6-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules, including potential anti-inflammatory and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of nucleic acid analogs and enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 5-Chloropyrimidine-2,4,6-tricarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but contains fluorine atoms instead of nitrile groups.
4,5,6-Trichloropyrimidine-2-carbonitrile: Another chlorinated pyrimidine derivative with different substitution patterns.
Uniqueness
5-Chloropyrimidine-2,4,6-tricarbonitrile is unique due to its tricarbonitrile substitution, which imparts distinct electronic properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .
Eigenschaften
CAS-Nummer |
139444-93-2 |
|---|---|
Molekularformel |
C7ClN5 |
Molekulargewicht |
189.56 g/mol |
IUPAC-Name |
5-chloropyrimidine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C7ClN5/c8-7-4(1-9)12-6(3-11)13-5(7)2-10 |
InChI-Schlüssel |
GPUVZUFBNCWSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=NC(=N1)C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




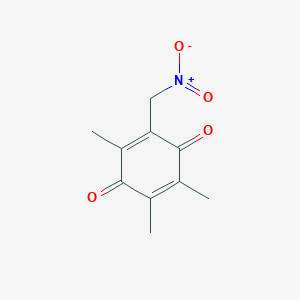
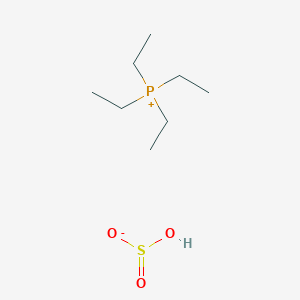

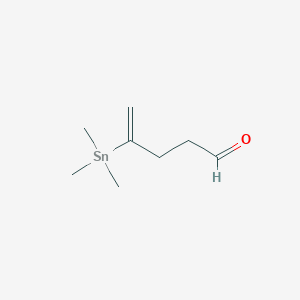
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

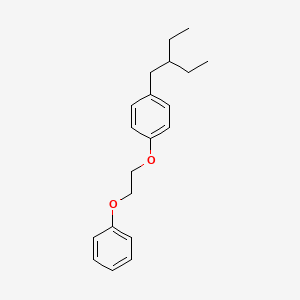
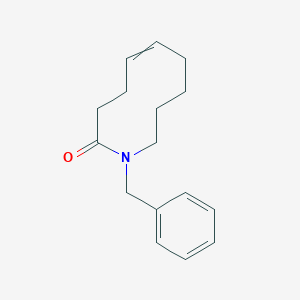
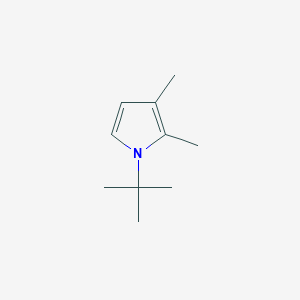
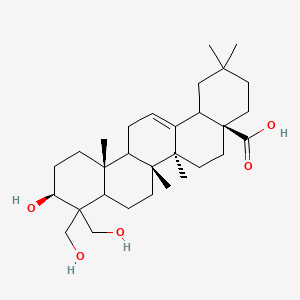
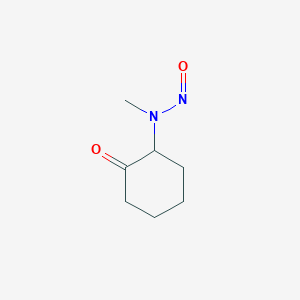
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
